molecular formula C27H18N4OS B2733251 N-[3-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-2-(THIOPHEN-2-YL)QUINOLINE-4-CARBOXAMIDE CAS No. 477534-47-7

N-[3-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-2-(THIOPHEN-2-YL)QUINOLINE-4-CARBOXAMIDE

Cat. No.: B2733251
CAS No.: 477534-47-7
M. Wt: 446.53
InChI Key: CQHFNNDYAHHVMU-UHFFFAOYSA-N
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Description

N-[3-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-2-(THIOPHEN-2-YL)QUINOLINE-4-CARBOXAMIDE is a complex organic compound that features a combination of benzodiazole, thiophene, and quinoline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-2-(THIOPHEN-2-YL)QUINOLINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is to start with the synthesis of the benzodiazole and quinoline intermediates, followed by their coupling with thiophene derivatives. The reaction conditions often include the use of catalysts such as palladium or copper, and solvents like dimethylformamide (DMF) or dichloromethane (DCM).

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-2-(THIOPHEN-2-YL)QUINOLINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Halogenated solvents like chloroform or dichloromethane, with catalysts such as palladium or copper.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-[3-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-2-(THIOPHEN-2-YL)QUINOLINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe or bioactive molecule.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of N-[3-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-2-(THIOPHEN-2-YL)QUINOLINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Benzodiazole derivatives: Known for their antimicrobial and anticancer properties.

    Thiophene derivatives: Used in organic electronics and as bioactive molecules.

    Quinoline derivatives: Widely studied for their antimalarial and anticancer activities.

Uniqueness

N-[3-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-2-(THIOPHEN-2-YL)QUINOLINE-4-CARBOXAMIDE is unique due to its combination of three distinct heterocyclic moieties, which may confer synergistic properties. This structural complexity can enhance its potential as a multifunctional compound in various applications.

Properties

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)phenyl]-2-thiophen-2-ylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H18N4OS/c32-27(20-16-24(25-13-6-14-33-25)29-21-10-2-1-9-19(20)21)28-18-8-5-7-17(15-18)26-30-22-11-3-4-12-23(22)31-26/h1-16H,(H,28,32)(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQHFNNDYAHHVMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CS3)C(=O)NC4=CC=CC(=C4)C5=NC6=CC=CC=C6N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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